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molecular formula C11H12 B2631007 1-Phenylbicyclo[1.1.1]pentane CAS No. 134938-21-9

1-Phenylbicyclo[1.1.1]pentane

Cat. No. B2631007
M. Wt: 144.217
InChI Key: QEWRLQJVHCDTOM-UHFFFAOYSA-N
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Patent
US05405550

Procedure details

1.28 ml (0.5 e.g.) of iodobenzene were added to a solution of propellane (10 mmol) generated via Procedure B. The solution was transferred into a borosilicate tube and irradiated 1 hr, after which GC analysis of the solution showed three new major peaks. The reaction mixture was reduced in volume, high vacuum applied (40° C./0.2 mm Hg) to remove starting material and 1-iodobicyclo[1.1.1]pentane. After these products were removed, 1-iodo-3-phenylbicyclo[1.1.1]pentane sublimed out of the mixture (40°-50° C./0.2 mm Hg): 1H NMR 2.06 (s, 6H); EIMS, m/z (relative intensity) 77(24), 127(25), 128(100), 143(91). Resublimation produced an analytical sample having mp. 64°-65° C. Recrystallization from penfane at 0° C. gave a gummy solid. The liquid was diluted with pentane and recrystallization at -78° C., giving 1-phenylbicyclo[1.1.1]pentane: The solid, a mixture of 1-phenyl]2]staffane and 3-iodo-3'-phenyl[2]staffane by GCMS, was recrystallized from benzene.
Quantity
1.28 mL
Type
reactant
Reaction Step One
[Compound]
Name
propellane
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[C:2]1([C:9]23[CH2:12][CH:11]([CH2:8]2)[CH2:10]3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.28 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
propellane
Quantity
10 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was transferred into a borosilicate tube
CUSTOM
Type
CUSTOM
Details
irradiated 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
(40° C./0.2 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
After these products were removed
CUSTOM
Type
CUSTOM
Details
sublimed out of the mixture (40°-50° C./0.2 mm Hg)
CUSTOM
Type
CUSTOM
Details
Resublimation produced an analytical sample
CUSTOM
Type
CUSTOM
Details
Recrystallization from penfane at 0° C.
CUSTOM
Type
CUSTOM
Details
gave a gummy solid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C12CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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